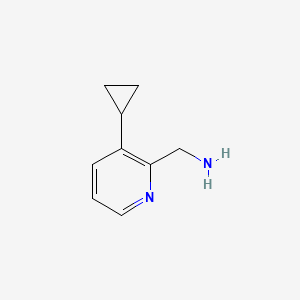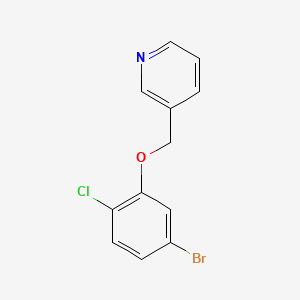
2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms . It’s known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Pyrazole-based ligands can be synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have also been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation .Scientific Research Applications
Synthesis and Chemical Properties
The literature review highlights the synthesis and properties of related compounds, providing a foundational understanding of their chemical behavior. For instance, research on 1,2-oxazines and related compounds, including the synthesis methods and their utility as electrophiles in various chemical reactions, offers insights into the structural and reactive nature of such compounds. These findings are essential for further exploration and application in diverse scientific fields (M. Sainsbury, 1991).
Therapeutic Applications
Significant efforts have been made to explore the therapeutic potential of pyrazole derivatives. For example, hexasubstituted pyrazolines have been synthesized and investigated for their biological activities, including their use as oxygen-atom transfer reagents and their transformation into β-keto radicals, demonstrating the versatility of pyrazole compounds in developing potential therapeutic agents (A. Baumstark, P. Vásquez, Davita Mctush-Camp, 2013).
Antimicrobial Applications
The search for new antimicrobial agents has also benefited from the study of pyrazole derivatives. Research into oxazolidinone antimicrobials, for example, showcases the development of novel compounds with potent antibacterial activity against Gram-positive bacteria, illustrating the application of these chemical structures in addressing resistance and enhancing treatment options (O. Phillips, L. Sharaf, 2016).
Synthesis of Heterocyclic Compounds
Pyrazole derivatives have been utilized as key intermediates in the synthesis of a wide range of heterocyclic compounds. Their unique reactivity enables the formation of diverse chemical structures under mild conditions, contributing to advancements in organic synthesis and the development of new materials and molecules with specific properties (M. A. Gomaa, H. Ali, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(pyrazol-1-ylmethyl)-1,4-oxazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-4-11-12(5-1)8-9-7-10-3-2-6-13-9/h1,4-5,9-10H,2-3,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENDXPMPTQHJIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)CN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)





![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)
![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)

